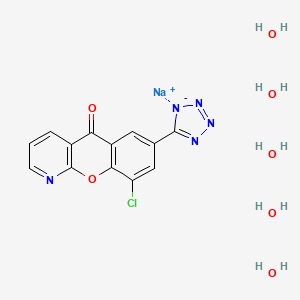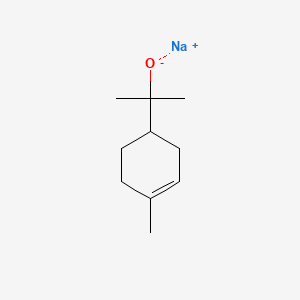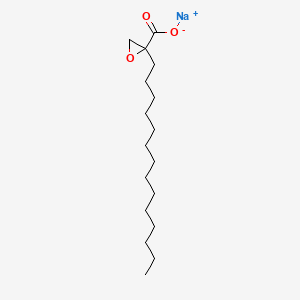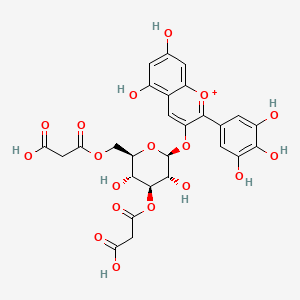![molecular formula C19H17Cl4N3O2 B1260808 (Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)
(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)-2-propenamide is an anilide.
Applications De Recherche Scientifique
Synthesis and Characterization : This compound has been involved in the synthesis of various chemical structures. For example, Moskvina et al. (2015) describe its use in the preparation of isoflavones and derivatives like 4,5-diarylisoxazole and 4,5-diarylpyrazoles, demonstrating its versatility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Biological Activities : Strharsky et al. (2022) studied a series of compounds, including 3,4-dichlorocinnamanilides, for their antibacterial efficacy. They found these compounds to be effective against gram-positive bacteria, mycobacterial strains, and even some cancer cell lines, indicating potential therapeutic applications (Strharsky et al., 2022).
Nonlinear Optical Properties : Rahulan et al. (2014) synthesized a derivative of this compound and studied its nonlinear optical properties. They discovered that it exhibits a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential in optical device applications (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Structural Analysis : Johnson et al. (2006) conducted a structural analysis of a closely related compound, providing insights into its crystal structure and molecular configurations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Preparation of Fluoroionophores : Hong et al. (2012) developed fluoroionophores from derivatives of this compound, demonstrating its application in metal ion sensing. This has implications in both analytical chemistry and biological research (Hong, Lin, Hsieh, & Chang, 2012).
Catalysis Studies : Donoghue et al. (2007) explored the rhodium-catalyzed hydrogenation of enamides, which is relevant to the field of catalysis and synthetic chemistry. Understanding these reactions can lead to more efficient synthetic pathways for various chemicals (Donoghue, Helquist, & Wiest, 2007).
Receptor Binding Studies : Leopoldo et al. (2002) conducted a structure-affinity relationship study on derivatives of this compound as potent and selective dopamine D(3) receptor ligands. Such studies are significant in the development of drugs for neurological conditions (Leopoldo, Berardi, Colabufo, De Giorgio, Lacivita, Perrone, & Tortorella, 2002).
Optical Activity in Polyamides : Bou et al. (1993) explored the use of derivatives of this compound in creating optically active polyamides, showing its utility in the field of materials science and polymer chemistry (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).
Propriétés
Formule moléculaire |
C19H17Cl4N3O2 |
|---|---|
Poids moléculaire |
461.2 g/mol |
Nom IUPAC |
(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide |
InChI |
InChI=1S/C19H17Cl4N3O2/c1-26(2)10-13(19(27)25-15-5-6-16(21)18(23)8-15)9-24-28-11-12-3-4-14(20)7-17(12)22/h3-10H,11H2,1-2H3,(H,25,27)/b13-10-,24-9+ |
Clé InChI |
FXJMTWDBKRIUPT-YDMQOQSKSA-N |
SMILES isomérique |
CN(C)/C=C(/C=N/OCC1=C(C=C(C=C1)Cl)Cl)\C(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CN(C)C=C(C=NOCC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromanyl-6-chloranyl-3-[2-oxidanylidene-3-(3-oxidanylpiperidin-2-yl)propyl]quinazolin-4-one; 2-oxidanylpropanoic acid](/img/structure/B1260726.png)
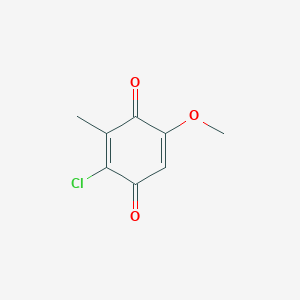


![(3R,4R)-N-[3-(dimethylamino)propyl]-3-[4-(hydroxymethyl)phenyl]-2-(5-methyl-2-pyridinyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1260735.png)

